4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine
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Overview
Description
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine is a chemical compound with the molecular formula C12H16ClNO3S. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a morpholine ring.
Preparation Methods
The synthesis of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can be compared with similar compounds such as:
4-(3-Bromophenyl)sulfonyl-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-(3-Methylphenyl)sulfonyl-2,6-dimethylmorpholine: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.
4-(3-Nitrophenyl)sulfonyl-2,6-dimethylmorpholine:
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFPFPPAYOHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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